2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole
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Overview
Description
2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is a chemical compound known for its diverse applications in scientific research and industry This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole typically involves a multi-step process. One common method starts with the preparation of 2-mercaptobenzothiazole, which is then reacted with benzyl halides in the presence of a base to form the benzylsulfonyl derivative . The reaction conditions often include the use of water as a reaction medium, making the process environmentally friendly .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an antifungal agent.
Industry: It is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Hedgehog signaling pathway by blocking the activity of Smoothened, a key protein in the pathway . This inhibition prevents the translocation of Smoothened to the cilia, thereby suppressing the pathway’s activation and subsequent tumor growth.
Comparison with Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Shares the benzothiazole core but lacks the piperidinyl moiety.
2-[3-(Benzylsulfonyl)piperidin-4-yl]-1H-indole: Contains an indole ring instead of a benzothiazole ring.
Uniqueness: 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core, a benzylsulfonyl group, and a piperidinyl moiety. This unique structure contributes to its diverse chemical reactivity and wide range of applications in scientific research and industry.
Properties
IUPAC Name |
2-(1-benzylsulfonylpiperidin-4-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,14-15-6-2-1-3-7-15)21-12-10-16(11-13-21)19-20-17-8-4-5-9-18(17)24-19/h1-9,16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVYVQNLHDHYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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